molecular formula C8H14O2 B053773 (2S,3S)-3-Pentyloxirane-2-carbaldehyde CAS No. 113973-12-9

(2S,3S)-3-Pentyloxirane-2-carbaldehyde

Cat. No. B053773
CAS RN: 113973-12-9
M. Wt: 142.2 g/mol
InChI Key: YWFUECKBUFORTA-JGVFFNPUSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(2S,3S)-3-Pentyloxirane-2-carbaldehyde, also known as pentyl glycidyl ether aldehyde, is a chemical compound with a molecular formula of C8H14O2. It is a colorless liquid with a fruity odor, and it is used in various scientific research applications.

Mechanism of Action

The mechanism of action of (2S,3S)-3-Pentyloxirane-2-carbaldehyde is not well understood. However, it is believed to interact with various enzymes and receptors in the body, leading to biochemical and physiological effects.
Biochemical and Physiological Effects
(2S,3S)-3-Pentyloxirane-2-carbaldehyde has been shown to exhibit various biochemical and physiological effects. It has been shown to inhibit the activity of acetylcholinesterase, an enzyme that plays a role in the breakdown of the neurotransmitter acetylcholine. It has also been shown to exhibit antibacterial and antifungal activity.

Advantages and Limitations for Lab Experiments

One of the advantages of using (2S,3S)-3-Pentyloxirane-2-carbaldehyde in lab experiments is its high purity, which allows for accurate and reproducible results. However, one of the limitations is its low solubility in water, which can make it difficult to work with in aqueous solutions.

Future Directions

There are several future directions for the research and development of (2S,3S)-3-Pentyloxirane-2-carbaldehyde. One direction is the development of new drugs and drug delivery systems using (2S,3S)-3-Pentyloxirane-2-carbaldehyde as a building block. Another direction is the investigation of its potential as an insecticide or herbicide. Additionally, further research is needed to fully understand its mechanism of action and its potential applications in various scientific fields.
Conclusion
In conclusion, (2S,3S)-3-Pentyloxirane-2-carbaldehyde is a versatile chemical compound that has various scientific research applications. Its synthesis method, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand its potential applications in various scientific fields.

Synthesis Methods

The synthesis of (2S,3S)-3-Pentyloxirane-2-carbaldehyde can be achieved through the epoxidation of (2S,3S)-3-Pentyloxirane-2-carbaldehyde allyl ether with meta-chloroperoxybenzoic acid (m-CPBA). The reaction takes place at room temperature and yields a mixture of (2S,3S)- and (2R,3R)-3-Pentyloxirane-2-carbaldehyde. The mixture can be separated using chromatography, and the desired product can be obtained with a purity of over 95%.

Scientific Research Applications

(2S,3S)-3-Pentyloxirane-2-carbaldehyde has been used in various scientific research applications, including organic synthesis, chemical biology, and medicinal chemistry. It can be used as a building block for the synthesis of various compounds, such as chiral amino alcohols and chiral epoxides. It has also been used in the development of new drugs and drug delivery systems.

properties

CAS RN

113973-12-9

Product Name

(2S,3S)-3-Pentyloxirane-2-carbaldehyde

Molecular Formula

C8H14O2

Molecular Weight

142.2 g/mol

IUPAC Name

(2S,3S)-3-pentyloxirane-2-carbaldehyde

InChI

InChI=1S/C8H14O2/c1-2-3-4-5-7-8(6-9)10-7/h6-8H,2-5H2,1H3/t7-,8+/m0/s1

InChI Key

YWFUECKBUFORTA-JGVFFNPUSA-N

Isomeric SMILES

CCCCC[C@H]1[C@H](O1)C=O

SMILES

CCCCCC1C(O1)C=O

Canonical SMILES

CCCCCC1C(O1)C=O

synonyms

Oxiranecarboxaldehyde, 3-pentyl-, (2R,3R)-rel- (9CI)

Origin of Product

United States

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